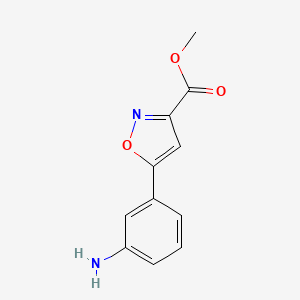
Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl ester group at the 3-position and an amino group at the 5-position of the isoxazole ring, with a phenyl group attached to the amino group. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(3-aminophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to form the isoxazole ring. The resulting compound is then esterified to obtain the methyl ester derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of methyl 5-(3-aminophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
- Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
- Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate
Comparison: Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate is unique due to the presence of the amino group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity. In contrast, the methoxy, chloro, and nitro derivatives may have different electronic and steric properties, leading to variations in their reactivity and biological effects .
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
methyl 5-(3-aminophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |
Clé InChI |
JENJVNOAFFTCAT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


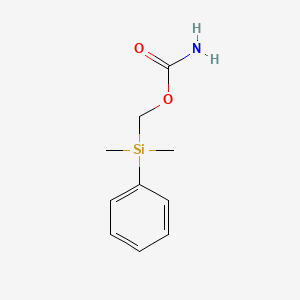
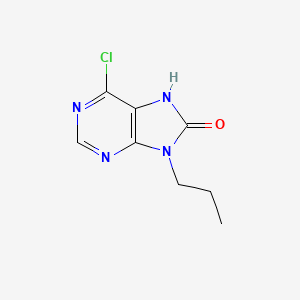
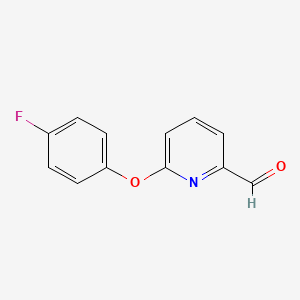
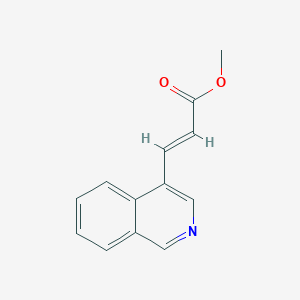
![7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11890826.png)

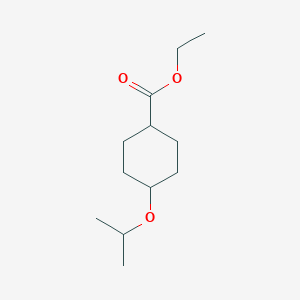
![8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11890842.png)
![4-Methoxyfuro[2,3-B]quinolin-6-OL](/img/structure/B11890849.png)
![2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane](/img/structure/B11890854.png)
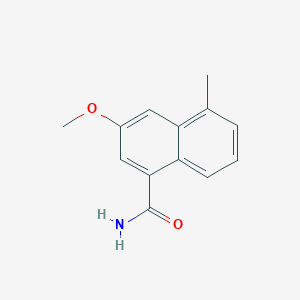
![6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11890873.png)
![4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one](/img/structure/B11890876.png)
![3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890894.png)
